Diamminesilver(1+)

Catalog No.
S614458
CAS No.
16972-61-5
M.F
AgH6N2+
M. Wt
141.93 g/mol
Availability
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Diamminesilver(1+)

CAS Number

16972-61-5

Product Name

Diamminesilver(1+)

IUPAC Name

silver;azane

Molecular Formula

AgH6N2+

Molecular Weight

141.93 g/mol

InChI

InChI=1S/Ag.2H3N/h;2*1H3/q+1;;

InChI Key

IWIFJNQIJSKDJE-UHFFFAOYSA-N

SMILES

N.N.[Ag+]

Synonyms

silver (1+), diammine-, silver diammine, silver diammine chloride, silver diammine hydroxide, silver diammine nitrate

Canonical SMILES

N.N.[Ag+]

Description

The exact mass of the compound Diamminesilver(1+) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Silver Compounds - Supplementary Records. It belongs to the ontological category of silver coordination entity in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diamminesilver(1+) is a coordination complex of silver, represented by the formula [Ag(NH3)2]+[Ag(NH_3)_2]^+. This compound features silver as the central metal ion coordinated to two ammonia molecules, which act as ligands. The complex is commonly encountered in the form of diamminesilver(1+) nitrate or diamminesilver(1+) chloride, depending on the accompanying anion. It is notable for its role in organic chemistry, particularly as a reagent in the Tollens' test for aldehydes and ketones, where it serves as an oxidizing agent that produces a characteristic silver mirror upon reaction with aldehydes .

  • Tollens' Test Reaction: In the presence of an aldehyde, diamminesilver(1+) oxidizes the aldehyde to a carboxylic acid while being reduced to elemental silver:
    2[Ag(NH3)2]++RCHO+H2O2Ag(s)+4NH3+RCOOH+2H+2[Ag(NH_3)_2]^++R-CHO+H_2O\rightarrow 2Ag(s)+4NH_3+R-COOH+2H^+
    This reaction is fundamental in differentiating aldehydes from ketones, as most ketones do not react under these conditions .
  • Precipitation Reactions: Diamminesilver(1+) can selectively precipitate halides from solution. For example:
    [Ag(NH3)2]++Cl[Ag(NH3)2]Cl[Ag(NH_3)_2]^++Cl^-\rightarrow [Ag(NH_3)_2]Cl
    This property is utilized in various analytical chemistry applications .

Diamminesilver(1+) exhibits antimicrobial properties, making it useful in medical applications. The silver ion has been shown to possess bactericidal activity against a variety of pathogens, including bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes and interference with cellular metabolism. Additionally, silver complexes are being explored for their potential in wound healing and as antiseptics due to their ability to prevent infection .

Diamminesilver(1+) can be synthesized through several methods:

  • Direct Reaction with Ammonia: Silver nitrate reacts with aqueous ammonia to form diamminesilver(1+):
    AgNO3+2NH3[Ag(NH3)2]NO3AgNO_3+2NH_3\rightarrow [Ag(NH_3)_2]NO_3
  • Reduction of Silver Compounds: It can also be produced by reducing silver(I) oxide or other silver salts in the presence of ammonia .

Diamminesilver(1+) has several important applications:

  • Analytical Chemistry: Widely used as Tollens' reagent for detecting aldehydes.
  • Antimicrobial Agent: Employed in medical formulations for its antibacterial properties.
  • Photography: Historically used in photographic processes due to its light-sensitive properties.
  • Catalysis: Investigated for use in various catalytic reactions involving organic substrates .

Studies have explored the interactions of diamminesilver(1+) with various biological molecules and environmental factors. Research indicates that the stability and reactivity of this complex can be influenced by pH, temperature, and the presence of other ions or ligands. For instance, its reactivity with thiols and phosphines has been documented, which can affect its antimicrobial efficacy and stability in formulations .

Diamminesilver(1+) shares similarities with several other coordination complexes. Here are some notable comparisons:

Compound NameFormulaUnique Features
Diamminesilver(1+)[Ag(NH3)2]+[Ag(NH_3)_2]^+Used primarily as Tollens' reagent; strong oxidizing agent
Silver(I) chlorideAgClAgClInsoluble salt; used in photography and as an antiseptic
Silver(I) oxideAg2OAg_2OPrecipitate formed during synthesis; basic properties
Silver(I) thiocyanateAgSCNAgSCNSoluble; used in analytical chemistry
Silver(I) nitrateAgNO3AgNO_3Common precursor for many silver compounds

Diamminesilver(1+) is unique due to its dual coordination with ammonia ligands, which enhances its solubility and reactivity compared to other silver salts. Its specific application as a reagent for distinguishing aldehydes from ketones further sets it apart from similar compounds .

Related CAS

23606-32-8 (nitrate)

Other CAS

16972-61-5

Wikipedia

Diamminesilver(1+)

Dates

Modify: 2024-02-18

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